2-(pyridin-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
Description
The compound 2-(pyridin-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide features a central acetamide backbone linked to a pyridin-3-yl group and a pyridin-4-ylmethyl substituent bearing a thiophen-2-yl moiety. This structure combines heterocyclic aromatic systems (pyridine and thiophene) with an acetamide linker, a design common in medicinal chemistry for targeting enzymes or receptors requiring aromatic stacking and hydrogen-bond interactions.
Properties
IUPAC Name |
2-pyridin-3-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(10-13-3-1-6-18-11-13)20-12-14-5-7-19-15(9-14)16-4-2-8-22-16/h1-9,11H,10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTMVXGUPCALMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Pyridin-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of pyridine and thiophene rings, suggests possible interactions with biological targets, making it a candidate for further investigation.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3OS |
| Molecular Weight | 309.4 g/mol |
| CAS Number | 2034400-14-9 |
| Structure | Chemical Structure |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and its role in inhibiting specific enzymes.
Anti-Cancer Activity
Research indicates that compounds with similar structures exhibit significant anti-cancer properties. For instance, studies have shown that pyridine derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
- Mechanism of Action :
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has also been noted in preliminary studies. Pyridine and thiophene derivatives are known to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Cytokine Inhibition :
Case Studies
- Case Study 1: Anti-Cancer Efficacy
- Case Study 2: Inflammatory Response Modulation
Research Findings
Recent findings highlight the importance of structural modifications on the biological activity of pyridine and thiophene derivatives:
- Structure-Activity Relationship (SAR) :
- In Silico Studies :
Comparison with Similar Compounds
Structural Analogs and Binding Affinities
Key analogs include pyridine- and thiophene-containing acetamides studied for interactions with biological targets, such as the SARS-CoV-2 main protease (Mpro). For example:
The target compound’s thiophen-2-yl group parallels 5RH1 (), but its pyridin-4-ylmethyl chain introduces steric and electronic differences. The absence of a chlorine substituent (vs. 5RH1) may reduce electronegativity but enhance flexibility for binding .
Physicochemical Properties
LCMS and RT data from highlight trends in acetamide derivatives:
| Compound (VU Number) | Structure | RT (min) | m/z [M + H]+ |
|---|---|---|---|
| VU0453659 (6) | 2-(2-Bromophenoxy)-N-(pyridin-3-yl)acetamide | 0.511 | 307.1 |
| VU0453658 (5) | 2-((1-Bromonaphthalen-2-yl)oxy)-N-(pyridin-4-yl)acetamide | 0.634 | 357.0 |
The target compound’s molecular weight (estimated ~379 g/mol) and hydrophobicity (due to thiophene and dual pyridine groups) suggest a higher RT than VU0453659 but lower than VU0453656. Its m/z would likely align with analogs bearing extended aromatic systems (~380–400) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
